molecular formula C12H18N4OS2 B14736006 Theophylline, 8-pentylthio-6-thio- CAS No. 4791-37-1

Theophylline, 8-pentylthio-6-thio-

Cat. No.: B14736006
CAS No.: 4791-37-1
M. Wt: 298.4 g/mol
InChI Key: JZZUDDHWRDPDEJ-UHFFFAOYSA-N
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Description

Theophylline, 8-pentylthio-6-thio-, is a chemical compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles, particularly in the bronchial airways. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of pentylthio and thio groups to theophylline’s structure potentially modifies its pharmacological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theophylline, 8-pentylthio-6-thio-, involves several steps. One common method starts with theophylline as the base compound. The introduction of the pentylthio group can be achieved through a nucleophilic substitution reaction, where a pentylthiol reacts with a halogenated derivative of theophylline. The thio group can be introduced through a similar substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of theophylline, 8-pentylthio-6-thio-, would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-pentylthio-6-thio-, can undergo various chemical reactions, including:

    Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The pentylthio and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with fewer sulfur atoms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Theophylline, 8-pentylthio-6-thio-, has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of thio and pentylthio substitutions on xanthine derivatives.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions where xanthine derivatives are beneficial.

Mechanism of Action

The mechanism of action of theophylline, 8-pentylthio-6-thio-, is likely similar to that of theophylline. It may act as a phosphodiesterase inhibitor, increasing the levels of cyclic AMP in cells, leading to bronchodilation and other effects. The addition of pentylthio and thio groups may alter its binding affinity and specificity for molecular targets, potentially enhancing or modifying its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known xanthine derivative used in respiratory therapy.

    Caffeine: Another xanthine derivative with stimulant effects.

    Theobromine: Found in chocolate, similar in structure and effects to theophylline.

Uniqueness

Theophylline, 8-pentylthio-6-thio-, is unique due to the presence of pentylthio and thio groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. These modifications can potentially lead to improved therapeutic effects or reduced side effects.

Properties

CAS No.

4791-37-1

Molecular Formula

C12H18N4OS2

Molecular Weight

298.4 g/mol

IUPAC Name

1,3-dimethyl-8-pentylsulfanyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(17)16(3)10(8)18/h4-7H2,1-3H3,(H,13,14)

InChI Key

JZZUDDHWRDPDEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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